N2-(4-ethoxyphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N2-(4-Ethoxyphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with ethoxyphenyl, methoxyphenyl, and morpholino groups. Triazines are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The ethoxy and methoxy substituents on the aromatic rings enhance solubility and modulate electronic interactions, while the morpholino group contributes to hydrogen-bonding capabilities and conformational flexibility.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-3-31-18-9-7-16(8-10-18)23-20-25-21(24-17-5-4-6-19(15-17)29-2)27-22(26-20)28-11-13-30-14-12-28/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHRPXHJQCRZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process One common method includes the reaction of 4-ethoxyaniline and 3-methoxyaniline with cyanuric chloride in the presence of a base such as triethylamine The reaction proceeds through nucleophilic substitution, where the aniline derivatives replace the chlorine atoms on the cyanuric chloride
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ethoxyphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N2-(4-ethoxyphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazine ring and the attached functional groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Comparison
Physicochemical Properties
- Solubility: The ethoxy group in the target compound improves water solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ). Morpholino further enhances solubility via H-bonding .
- Thermal Stability: Morpholino-substituted triazines (e.g., ) exhibit melting points >370 K, suggesting high thermal stability. The target compound likely shares this trait.
- Spectroscopic Data: IR: Morpholino C-O-C stretching at ~1211 cm⁻¹ . ¹H NMR: Methoxy protons resonate at δ 3.22–3.87 ppm; ethoxy protons expected at δ 1.2–1.4 (CH₃) and δ 3.8–4.1 (OCH₂) .
Biological Activity
N2-(4-ethoxyphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The chemical structure of this compound is defined by a central triazine ring substituted with an ethoxyphenyl group, a methoxyphenyl group, and a morpholino group. These substituents play crucial roles in modulating the compound's solubility and interaction with biological targets.
| Component | Description |
|---|---|
| Triazine Core | Six-membered ring with three nitrogen atoms |
| Ethoxy Group | Enhances lipophilicity and solubility |
| Methoxy Group | Potentially alters electronic properties |
| Morpholino Group | Increases solubility and biological activity |
Biological Activity
Recent studies have highlighted the significant biological activities of this compound, particularly its anticancer properties. The following sections detail its effects on various cancer cell lines and mechanisms of action.
Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- A549: 0.20 μM
- MCF-7: 1.25 μM
- HeLa: 1.03 μM
These values indicate strong inhibitory effects on cell proliferation, suggesting that the compound may selectively target cancerous cells while sparing normal cells .
The compound's mechanism of action involves several pathways:
- Inhibition of PI3K/mTOR Pathway : The compound has been shown to suppress the phosphorylation of AKT, a critical protein in the PI3K/mTOR signaling pathway, which is often dysregulated in cancer .
- Apoptosis Induction : Studies indicate that treatment with this compound increases the expression of pro-apoptotic proteins (e.g., BAX) while decreasing anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .
Case Studies
Several case studies have illustrated the practical applications and effectiveness of this compound:
- Study on MCF-7 Cells : This study reported that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
